Lipophilicity (logP) Differentiation vs. 4-Aminoquinoline and 6-Chloroquinolin-4-amine
The target compound exhibits a measured logP of 3.45, as reported by the vendor [1]. In comparison, 4-aminoquinoline has a logP of 1.63 and 6-chloroquinolin-4-amine has a logP of 2.47 [2]. The addition of the 6-chloro substituent alone contributes approximately 0.84 log units over the parent 4-aminoquinoline, while the further incorporation of the 2-cyclopropyl group adds an additional 0.98 log units, yielding a total logP increase of 1.82 log units relative to the parent scaffold [1][2]. This places the compound in the optimal lipophilicity range (logP 1–3) for fragment-based screening while extending into the logP window favorable for CNS permeability.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.45 |
| Comparator Or Baseline | 4-Aminoquinoline: logP = 1.63; 6-Chloroquinolin-4-amine: logP = 2.47 |
| Quantified Difference | ΔlogP = +1.82 vs. 4-aminoquinoline; ΔlogP = +0.98 vs. 6-chloroquinolin-4-amine |
| Conditions | Computed/predicted logP values from vendor and computational databases |
Why This Matters
The increased yet controlled lipophilicity expands the compound's utility in fragment-based screening libraries targeting moderately hydrophobic protein pockets, while reducing the risk of poor solubility and high metabolic clearance associated with overly lipophilic fragments.
- [1] Chembase. 6-chloro-2-cyclopropylquinolin-4-amine. Product No. EN300-105169. https://www.chembase.cn/substance-515252.html View Source
- [2] MolBIC IDRBlab. 6-Chloroquinolin-4-amine Compound Information. https://molbic.idrblab.net/compound/6-chloroquinolin-4-amine View Source
